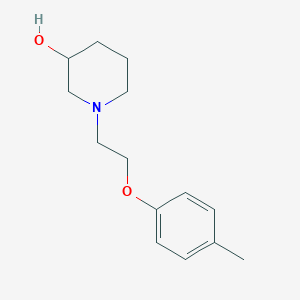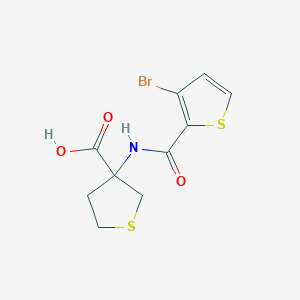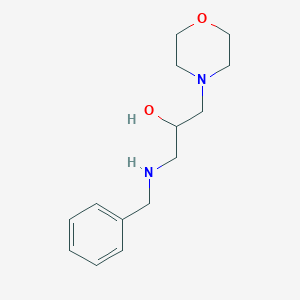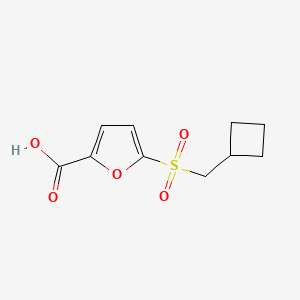![molecular formula C11H8N4O5 B14908681 (1E)-1-[(5-nitrofuran-2-yl)methylidene]-2-(4-nitrophenyl)hydrazine CAS No. 965-53-7](/img/structure/B14908681.png)
(1E)-1-[(5-nitrofuran-2-yl)methylidene]-2-(4-nitrophenyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Nitro-2-furaldehyde (4-nitrophenyl)hydrazone is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by the presence of a nitrofuran ring and a hydrazone linkage, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-furaldehyde (4-nitrophenyl)hydrazone typically involves the reaction of 5-nitro-2-furaldehyde with 4-nitrophenylhydrazine. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of 5-Nitro-2-furaldehyde (4-nitrophenyl)hydrazone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically purified using techniques such as distillation, crystallization, and chromatography to achieve the desired purity and yield .
化学反応の分析
Types of Reactions
5-Nitro-2-furaldehyde (4-nitrophenyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized to form nitrofurans with different oxidation states.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines and thiols can react with the hydrazone linkage under mild conditions.
Major Products Formed
Oxidation: Formation of nitrofurans with varying oxidation states.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazones with different functional groups.
科学的研究の応用
5-Nitro-2-furaldehyde (4-nitrophenyl)hydrazone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-Nitro-2-furaldehyde (4-nitrophenyl)hydrazone involves its interaction with biological molecules. The nitrofuran ring can undergo redox reactions, generating reactive oxygen species that can damage cellular components. The hydrazone linkage can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition and disruption of cellular processes .
類似化合物との比較
Similar Compounds
- 5-Nitro-2-furaldehyde semicarbazone
- 5-Nitro-2-thiophenecarboxaldehyde
- 2-Nitrobenzaldehyde
- 3-Nitrobenzaldehyde
Uniqueness
5-Nitro-2-furaldehyde (4-nitrophenyl)hydrazone is unique due to its combination of a nitrofuran ring and a hydrazone linkage, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
965-53-7 |
|---|---|
分子式 |
C11H8N4O5 |
分子量 |
276.20 g/mol |
IUPAC名 |
4-nitro-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]aniline |
InChI |
InChI=1S/C11H8N4O5/c16-14(17)9-3-1-8(2-4-9)13-12-7-10-5-6-11(20-10)15(18)19/h1-7,13H/b12-7+ |
InChIキー |
SHXJVWKWHUUTFC-KPKJPENVSA-N |
異性体SMILES |
C1=CC(=CC=C1N/N=C/C2=CC=C(O2)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1NN=CC2=CC=C(O2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


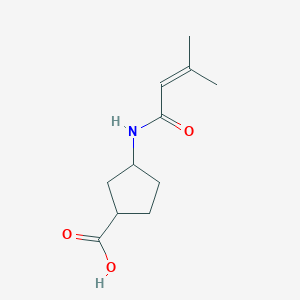
![Diphenyl(2'-(4-phenylbut-1-en-2-yl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14908611.png)
![n-(2-(Pyridin-3-yl)ethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14908633.png)
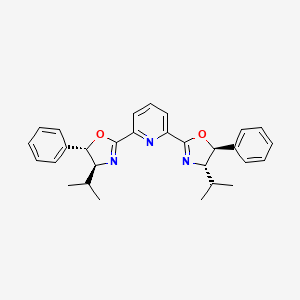
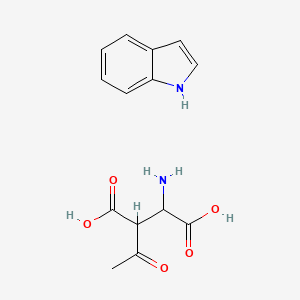
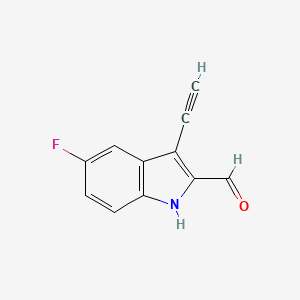
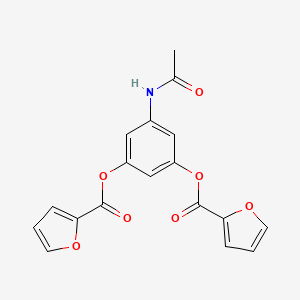
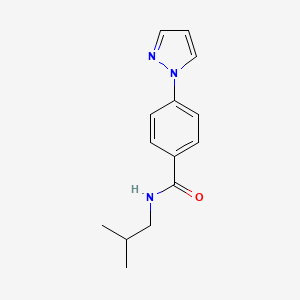
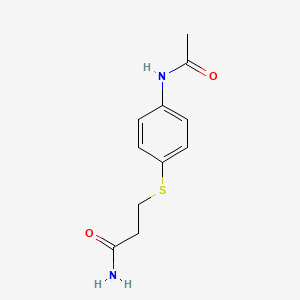
![tert-Butyl 6-hydroxy-4,5-dihydrobenzo[cd]indazole-1(3H)-carboxylate](/img/structure/B14908656.png)
